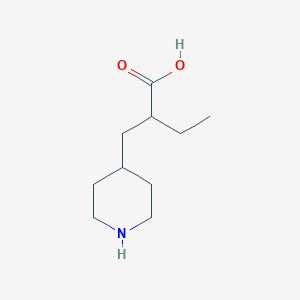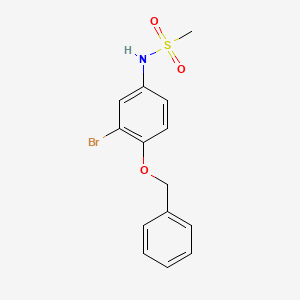
6,8-Dibromo-7-iodoisochromane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dibromo-7-iodoisochromane is a halogenated derivative of isochromane, a bicyclic organic compound. The presence of bromine and iodine atoms in its structure makes it a compound of interest in various fields of research, including organic synthesis, medicinal chemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dibromo-7-iodoisochromane typically involves the bromination and iodination of isochromane derivatives. One common method includes the use of N-bromosuccinimide (NBS) for bromination and iodine monochloride (ICl) for iodination. The reaction conditions often involve the use of solvents like dichloromethane and temperatures ranging from 0°C to room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 6,8-Dibromo-7-iodoisochromane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like sodium azide or potassium thiocyanate.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Sodium azide, potassium thiocyanate, and other nucleophiles in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Azides, thiocyanates, and other substituted derivatives.
Oxidation Products: Ketones and carboxylic acids.
Reduction Products: Alcohols and alkanes.
Wissenschaftliche Forschungsanwendungen
6,8-Dibromo-7-iodoisochromane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing halogenated pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 6,8-Dibromo-7-iodoisochromane involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The bromine and iodine atoms can form halogen bonds with electron-rich sites on biomolecules, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
- 6,8-Dibromo-5,7-dihydroxyflavone
- 6,8-Diiodo-5,7-dihydroxyflavone
- 6,8-Dibromodiisophorone
Comparison: 6,8-Dibromo-7-iodoisochromane is unique due to the presence of both bromine and iodine atoms, which impart distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced halogen bonding capabilities and potential for diverse chemical transformations .
Eigenschaften
Molekularformel |
C9H7Br2IO |
|---|---|
Molekulargewicht |
417.86 g/mol |
IUPAC-Name |
6,8-dibromo-7-iodo-3,4-dihydro-1H-isochromene |
InChI |
InChI=1S/C9H7Br2IO/c10-7-3-5-1-2-13-4-6(5)8(11)9(7)12/h3H,1-2,4H2 |
InChI-Schlüssel |
NISHCPCYPDIMPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC2=C(C(=C(C=C21)Br)I)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-amino-1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B13911443.png)



![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13911471.png)
![N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13911477.png)

![(1S,3S,4R)-2-Tert-butoxycarbonyl-6-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13911479.png)
![N-(1H-Pyrrolo[3,2-C]pyridin-6-YL)acetamide](/img/structure/B13911483.png)



